1-BOC-3-(4-nitrophenoxymethyl)azetidine

Description

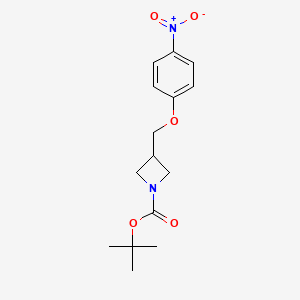

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-11(9-16)10-21-13-6-4-12(5-7-13)17(19)20/h4-7,11H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGJTBZVRZMVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742809 | |

| Record name | tert-Butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355248-07-5 | |

| Record name | 1-Azetidinecarboxylic acid, 3-[(4-nitrophenoxy)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[(4-nitrophenoxy)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 1 Boc 3 4 Nitrophenoxymethyl Azetidine

Precursor Synthesis and Building Block Generation

The generation of appropriately functionalized azetidine (B1206935) building blocks is the cornerstone of synthesizing complex derivatives like 1-BOC-3-(4-nitrophenoxymethyl)azetidine. The methods employed must allow for precise control over the substitution pattern, particularly at the 1- and 3-positions.

Synthesis of Azetidine Intermediates for 1,3-Functionalization

The construction of the azetidine ring is a well-studied area of organic synthesis, driven by the prevalence of this scaffold in bioactive molecules. nih.govfrontiersin.org Strategies for creating 1,3-functionalized azetidines, the key precursors for the title compound, are diverse and leverage various principles of chemical reactivity.

One of the most direct and common methods for forming the azetidine ring is through intramolecular cyclization, where a nitrogen nucleophile attacks an electrophilic carbon center within the same molecule to forge the final C-N bond. frontiersin.org This approach typically starts with a linear precursor, such as a γ-amino alcohol or a related derivative, that is primed for cyclization.

The reaction often involves converting the hydroxyl group of a γ-amino alcohol into a good leaving group, such as a mesylate or halide, which then undergoes an intramolecular SN2 reaction with the amine. frontiersin.org This method allows for the synthesis of diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols in enantiomerically pure form. organic-chemistry.org Another powerful variant is the intramolecular aminolysis of epoxides. For instance, La(OTf)₃ has been shown to be an effective catalyst for the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, providing a high-yielding route to 3-hydroxyazetidines. nih.govfrontiersin.org This regioselective ring-opening is a significant challenge, as the activating acid catalyst can be quenched by the basicity of the amine nucleophile. nih.gov

Table 1: Examples of Intramolecular Cyclization for Azetidine Synthesis

| Starting Material Type | Key Reagent/Catalyst | Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| β-Amino alcohol | Mesyl chloride, Base | N-Aryl-2-cyanoazetidine | High | organic-chemistry.org |

| cis-3,4-Epoxy amine | La(OTf)₃ | 3-Hydroxyazetidine | 81% | nih.govfrontiersin.org |

| γ-Haloamine | Base | Azetidine | Variable | frontiersin.orgstudyx.ai |

| Complex polycyclic amine | Base | Bicyclic Azetidine | ~50% (1:1 dr) | acs.org |

An alternative approach to azetidine synthesis involves the ring contraction of more readily available five-membered heterocycles, such as pyrrolidines. rsc.orgmagtech.com.cn This strategy leverages the thermodynamic driving force of forming a new system, often by expelling a small molecule or through a rearrangement cascade.

A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgorganic-chemistry.org In the presence of a base like potassium carbonate, these precursors undergo a reaction sequence believed to involve nucleophilic addition to the amide carbonyl, followed by N-C(O) cleavage. The resulting intermediate, containing a γ-positioned amide anion and an α-bromocarbonyl, undergoes an intramolecular SN2 cyclization, leading to the formation of an α-carbonylated N-sulfonylazetidine. rsc.org This method allows for the incorporation of various nucleophiles, such as alcohols and anilines, into the final azetidine structure. organic-chemistry.org

Cycloaddition reactions provide a powerful and convergent means to construct the four-membered azetidine ring by combining two smaller components. These methods can be broadly categorized into [2+2] and [3+1] cycloadditions.

The [2+2] cycloaddition is a well-established route. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers direct access to the azetidine skeleton. springernature.comresearchgate.net Recent advances have enabled this reaction using visible-light-mediated triplet energy transfer, broadening its applicability and improving its environmental footprint. springernature.comacs.org The Staudinger synthesis, involving the reaction of a ketene (B1206846) with an imine, is another classic [2+2] approach, primarily used for synthesizing 2-azetidinones (β-lactams), which can subsequently be reduced to azetidines. mdpi.com

[3+1] cycloadditions are less common but offer unique synthetic pathways. For example, the enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides has been achieved using a chiral N,N′-dioxide/Mg(II) complex as a catalyst. acs.org This method yields enantioenriched exo-imido azetidines. Another strategy involves the reaction of imido-sulfur ylides with enoldiazoacetates under copper catalysis to form 2-azetines, which can be reduced to the corresponding azetidines. nih.gov

Table 2: Comparison of Cycloaddition Strategies for Azetidine Synthesis

| Cycloaddition Type | Reactants | Key Features | Product Type | Reference |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Oxime + Alkene | Visible light, triplet energy transfer | Functionalized Azetidine | springernature.comacs.org |

| [2+2] Staudinger Synthesis | Ketene + Imine | Forms β-lactam precursor | 2-Azetidinone | mdpi.com |

| [3+1] Cycloaddition | Aziridine (B145994) + Isocyanide | Enantioselective, Mg(II) catalyst | exo-Imido Azetidine | acs.org |

| [3+1] Cycloaddition | Imido-sulfur ylide + Enoldiazoacetate | Copper catalyzed, forms azetine | 2-Azetine (reducible to Azetidine) | nih.gov |

Modern transition-metal catalysis has introduced powerful methods for C-N bond formation, including the construction of azetidine rings. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of an amine substrate is a highly efficient and selective strategy. organic-chemistry.orgacs.orgnih.gov This approach transforms a C-H bond into a C-N bond through a proposed Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org

These reactions often employ a directing group, such as a picolinamide (B142947) (PA) attached to the nitrogen atom, to guide the catalyst to the desired C-H bond. acs.orgnih.gov The methodology is notable for its use of low catalyst loadings, inexpensive reagents, and mild operating conditions. organic-chemistry.orgconsensus.app It has been successfully applied to synthesize a variety of azetidines, including complex polycyclic and azabicyclic scaffolds, with high functional group tolerance and predictable selectivity. organic-chemistry.orgacs.org Research has shown that primary γ-C–H bonds are generally the most reactive in these cyclizations. organic-chemistry.org

Ring expansion of smaller, more strained heterocycles like aziridines provides another synthetic entry to the azetidine core. magtech.com.cn One such method involves the reaction of N-sulfonylaziridines with a one-carbon unit like dimethylsulfoxonium methylide, which can be generated under microwave irradiation, to furnish 1-arenesulfonylazetidines. organic-chemistry.org More recently, biocatalytic approaches have emerged. An engineered cytochrome P450 enzyme has been shown to catalyze the one-carbon ring expansion of aziridines to azetidines via a highly enantioselective mdpi.comnih.gov-Stevens rearrangement, overcoming the competing cheletropic extrusion pathway. nih.govacs.org

The high ring strain of azabicyclo[1.1.0]butanes also makes them valuable precursors. A modular synthesis of azetidines has been developed that involves the generation of an azabicyclo[1.1.0]butyl lithium species, which is then trapped with a boronic ester. Subsequent N-protonation and a 1,2-migration cleave the central C-N bond to relieve ring strain, yielding the functionalized azetidine. organic-chemistry.org

Preparation of the 4-Nitrophenoxymethyl Component

A common and efficient method for introducing the oxymethylazetidine linkage involves the use of glycidyl (B131873) 4-nitrophenyl ether as a key intermediate. This epoxide can be synthesized through a Williamson ether synthesis, a classic and versatile method for forming ethers. nih.govnih.gov

The reaction involves the deprotonation of 4-nitrophenol (B140041) with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding 4-nitrophenoxide. This nucleophilic phenoxide then reacts with epichlorohydrin (B41342) in an Sₙ2 reaction to displace the chloride and form glycidyl 4-nitrophenyl ether. The use of a phase-transfer catalyst can be beneficial in this reaction to facilitate the interaction between the aqueous and organic phases.

Table 2: Typical Conditions for Glycidyl Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Catalyst (optional) | Solvent |

| Alcohol (e.g., 4-nitrophenol) | Epichlorohydrin | Sodium Hydroxide, Potassium Carbonate | Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt) | Water, organic solvents, or solvent-free |

Once the azetidine ring and the 4-nitrophenoxymethyl component (or a precursor like glycidyl 4-nitrophenyl ether) are prepared, they must be joined. The strategy for this connection depends on the specific functionalities present on each fragment.

A convergent approach involves the reaction of a 3-hydroxyazetidine derivative with a pre-formed 4-nitrophenoxymethyl halide or sulfonate under Williamson ether synthesis conditions. nih.gov The hydroxyl group of the azetidine is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace the leaving group on the side chain precursor.

Alternatively, the epoxide ring of glycidyl 4-nitrophenyl ether can be opened by the nitrogen atom of a pre-formed azetidine. This reaction is typically carried out in the presence of a protic solvent and can be catalyzed by acids or bases. This approach directly installs the 3-(4-nitrophenoxymethyl)azetidine skeleton.

Convergent Synthesis of the Target Compound

The final stage of the synthesis involves the installation of the tert-butoxycarbonyl (Boc) protecting group onto the azetidine nitrogen. This is a crucial step to modulate the reactivity of the nitrogen atom and is often performed at a late stage in the synthesis.

The Boc group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. The installation of the Boc group onto the azetidine nitrogen is typically achieved by reacting the unprotected azetidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107). The reaction proceeds via nucleophilic attack of the azetidine nitrogen on one of the carbonyl carbons of Boc₂O, followed by the loss of tert-butoxide and carbon dioxide. This method is highly efficient and generally provides the N-Boc protected azetidine in high yield.

Table 3: Common Reagents for Boc Protection of Amines

| Reagent | Structure | Purpose |

| Di-tert-butyl dicarbonate | (Boc)₂O | Boc group source |

| Triethylamine | Et₃N | Base |

| 4-Dimethylaminopyridine | DMAP | Catalyst/Base |

| Dichloromethane | CH₂Cl₂ | Solvent |

| Tetrahydrofuran | THF | Solvent |

Ether Linkage Formation Strategies for the 4-Nitrophenoxymethyl Moiety to the Azetidine Core

The crucial step in the synthesis of this compound is the formation of the ether bond between the 1-BOC-3-hydroxymethylazetidine core and the 4-nitrophenoxy group. Two primary and highly effective strategies are commonly employed for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.com In this approach, the alcohol of 1-BOC-3-hydroxymethylazetidine is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with a suitable electrophile, typically 4-nitrophenylethyl halide or a similar derivative. The reaction is generally carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.

Another powerful method for etherification is the Mitsunobu reaction . orgsyn.org This reaction allows for the conversion of a primary or secondary alcohol directly into an ether in a single step with inversion of configuration. orgsyn.org The reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), which activate the alcohol for nucleophilic attack by 4-nitrophenol. orgsyn.org The Mitsunobu reaction is known for its mild reaction conditions and broad substrate scope. orgsyn.org A significant advantage of the Mitsunobu reaction is the predictable stereochemical outcome, which proceeds with a clean inversion of the stereocenter. orgsyn.org

| Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| Williamson Ether Synthesis | Sodium hydride (NaH), 4-Nitrophenylethyl halide | DMF or THF | 0 °C to room temperature | Good to excellent |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD, 4-Nitrophenol | THF or Dichloromethane | 0 °C to room temperature | High |

Stereochemical Control and Diastereoselectivity in Azetidine Functionalization

Controlling the stereochemistry at the C3 position of the azetidine ring is a critical aspect of the synthesis, as the biological activity of the final compound can be highly dependent on its three-dimensional structure. The functionalization of the azetidine core can lead to the formation of diastereomers, and achieving high diastereoselectivity is a key challenge.

Several strategies have been developed to control the stereochemistry during the functionalization of azetidines. nih.govacs.org These can be broadly categorized as substrate-controlled, reagent-controlled, and catalyst-controlled methods.

In substrate-controlled approaches, the existing stereochemistry of the starting material directs the stereochemical outcome of the reaction. For instance, the inherent ring strain and the conformational preferences of the N-BOC protected azetidine ring can influence the approach of incoming reagents, leading to a preferential formation of one diastereomer over the other.

Reagent-controlled methods involve the use of sterically demanding reagents that favor attack from the less hindered face of the azetidine ring. This can effectively block one reaction pathway, thereby enhancing the formation of the desired diastereomer.

Catalyst-controlled methods, particularly those employing chiral catalysts, offer a powerful tool for achieving high enantioselectivity and diastereoselectivity. frontiersin.org While not always necessary for diastereocontrol in this specific synthesis if starting from an achiral precursor, it is a crucial consideration when an enantiomerically pure product is desired.

The diastereomeric ratio of the final product is often determined by a combination of these factors. For the synthesis of this compound, the choice of the etherification method can also influence the stereochemical outcome. As mentioned, the Mitsunobu reaction proceeds with inversion of configuration, which can be a predictable way to obtain a specific diastereomer if a stereochemically pure starting alcohol is used. In the Williamson ether synthesis, the SN2 mechanism also results in inversion of configuration at the electrophilic carbon, but the stereocenter in the target molecule is on the nucleophilic part. The diastereoselectivity will therefore depend on the facial selectivity of the alkoxide formation and the subsequent nucleophilic attack.

| Method | Principle | Key Factor | Expected Outcome |

| Substrate Control | Inherent steric and electronic properties of the azetidine ring direct the reaction. | Ring conformation and substituent effects. | Preferential formation of the thermodynamically or kinetically favored diastereomer. |

| Reagent Control | Use of sterically bulky reagents to favor attack from a specific face. | Size and shape of the reagent. | Increased diastereomeric ratio. |

| Catalyst Control | Employment of chiral catalysts to create a diastereomeric transition state. | Chiral ligand on the catalyst. | High enantioselectivity and diastereoselectivity. |

Chemical Reactivity and Transformation Pathways of 1 Boc 3 4 Nitrophenoxymethyl Azetidine

Reactivity of the Azetidine (B1206935) Heterocycle

The inherent ring strain of the azetidine core, estimated to be around 25-26 kcal/mol, is a primary driver of its reactivity. rsc.orgnih.gov This strain facilitates reactions that either preserve the ring through functionalization or relieve the strain via ring-opening.

The C3 position of 1-BOC-3-(4-nitrophenoxymethyl)azetidine is activated for nucleophilic substitution. The 4-nitrophenoxy moiety is an effective leaving group, susceptible to displacement by a variety of nucleophiles. This reaction would typically proceed via an SN2 mechanism, allowing for the introduction of diverse functional groups at the 3-position of the azetidine scaffold. While this specific transformation on the title compound is not extensively detailed in dedicated literature, the reaction is a fundamental and plausible pathway for the functionalization of 3-substituted azetidines bearing appropriate leaving groups.

The tert-butoxycarbonyl (Boc) group is well-established for its ability to facilitate the deprotonation (lithiation) of the adjacent α-carbon atoms in saturated nitrogen heterocycles. acs.orgacs.org This transformation, often referred to as remote functionalization, allows for the introduction of substituents at positions that are not easily accessed by other means. In the context of N-Boc protected azetidines, treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi), typically in the presence of a chelating agent such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), results in regioselective lithiation at the C2 position. rsc.orgacs.org

While studies on this compound itself are not prevalent, extensive research on the closely related N-Boc-3-methoxyazetidine demonstrates a powerful two-step, one-pot sequence involving an initial elimination followed by a second lithiation event. nih.govacs.orgthieme-connect.com However, the principle of α-lithiation is broadly applicable. The N-Boc group stabilizes the resulting organolithium intermediate, which can then be trapped by a wide array of electrophiles. This method provides a direct route to 2-substituted azetidines, which are valuable synthetic intermediates. mdpi.com

Research by Hodgson et al. demonstrated that an in situ generated N-Boc-2-lithio-2-azetine can be trapped with various electrophiles. nih.govacs.orgthieme-connect.com The table below summarizes the trapping of this intermediate with several carbonyl-based electrophiles.

Table 1: Electrophile Trapping of In Situ Generated N-Boc-2-lithio-2-azetine Data sourced from studies on N-Boc-3-methoxyazetidine which undergoes an in situ elimination-lithiation sequence.

| Entry | Electrophile | Product Structure | Yield (%) |

| 1 | Benzaldehyde | 97 | |

| 2 | Pivalaldehyde | 84 | |

| 3 | Cinnamaldehyde | 81 | |

| 4 | Acetone | 71 | |

| 5 | Cyclohexanone | 79 |

This table is for illustrative purposes based on the reactivity of a related precursor.

The synthesis of N-Boc-2-azetine, an unsaturated and more strained derivative, can be achieved through elimination reactions from 3-substituted azetidines. acs.org The presence of a leaving group at the C3 position, such as methoxy (B1213986) or a tosyloxy group, facilitates this transformation. nih.gov Treatment of N-Boc-3-methoxyazetidine with a strong, non-nucleophilic base like s-BuLi induces an α-lithiation followed by the elimination of lithium methoxide, generating the N-Boc-azetine in situ. nih.govacs.org This intermediate is often generated and used immediately for subsequent reactions due to its tendency to polymerize upon storage. nih.gov This elimination pathway is a key strategy for accessing the less explored 2-azetine chemical space. nih.gov

The general mechanism for this transformation is a β-elimination, where a proton is abstracted from the C2 position and the leaving group is expelled from the C3 position, forming a double bond between C2 and C3. youtube.comyoutube.com

The considerable ring strain in azetidines makes them susceptible to ring-opening reactions under various conditions, providing access to functionalized γ-amino compounds. rsc.orgnih.gov These reactions are often promoted by acids or Lewis acids, which activate the ring by protonating or coordinating to the nitrogen atom. magtech.com.cn The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring. magtech.com.cn

For instance, N-Boc-2-azetines have been shown to undergo acid-catalyzed hydration, which involves the opening of the four-membered ring to produce β-aminocarbonyl compounds. rsc.org In other systems, intramolecular nucleophilic attack by a pendant group can lead to an acid-mediated ring-opening decomposition pathway. nih.gov The strain energy can also be harnessed in photochemical reactions, where photogenerated azetidinols can be induced to ring-open upon treatment with specific reagents like electron-deficient ketones or boronic acids. beilstein-journals.org These examples highlight the general propensity of the strained azetidine system to undergo cleavage, a pathway that is mechanistically available to derivatives of this compound.

Transformations Involving the tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of amine protection strategy in modern organic synthesis due to its stability under a wide range of conditions and its reliable removal under acidic conditions. nih.gov The deprotection of the Boc group from the azetidine nitrogen in this compound or its derivatives is a critical step for further functionalization of the nitrogen atom or for revealing the final target molecule.

A variety of methods have been developed for Boc deprotection, offering a range of selectivities and mildness. acs.orgnih.govmdpi.com The most common method involves treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in solvents like dioxane or ethyl acetate. nih.gov

Recent advancements have introduced milder and more selective conditions. For example, oxalyl chloride in methanol (B129727) has been reported as an effective reagent for removing the Boc group at room temperature. nih.gov Furthermore, thermal deprotection in continuous flow systems offers a catalyst-free method, where selectivity can be achieved by controlling temperature and residence time, even allowing for the differential deprotection of two different Boc groups within the same molecule. acs.org

Table 2: Selected Methodologies for N-Boc Deprotection

| Reagent(s) | Typical Conditions | Generality/Selectivity | Reference(s) |

| Trifluoroacetic Acid (TFA) | DCM, 0 °C to RT | Standard, highly effective, but harsh. | acs.orgnih.gov |

| Hydrogen Chloride (HCl) | Dioxane, Ethyl Acetate, or Methanol | Common, effective, salt product is often easily isolated. | nih.govacs.org |

| Oxalyl Chloride / Methanol | Methanol, RT | Mild conditions, suitable for sensitive substrates. | nih.gov |

| p-Toluenesulfonic Acid (pTSA) | In Choline Chloride (Deep Eutectic Solvent) | Green, sustainable method with simple workup. | mdpi.com |

| Thermal (No Catalyst) | High Temperature (e.g., 120-230 °C) in Flow | Catalyst-free; selectivity can be tuned by temperature. | acs.org |

Orthogonal Protection Strategies in Multi-Step Synthesis

The tert-butoxycarbonyl (BOC) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific, typically acidic, protocols. epa.gov In the context of this compound, the BOC group provides a critical orthogonal handle, allowing for selective deprotection of the azetidine nitrogen without affecting the nitrophenyl ether moiety.

Orthogonal protection is fundamental in multi-step synthesis, enabling the sequential modification of different functional groups within a complex molecule. The BOC group on the azetidine ring can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or a saturated solution of hydrogen chloride (HCl) in an appropriate organic solvent like ethyl acetate. capes.gov.br These conditions are generally mild enough to preserve the integrity of the 4-nitrophenoxymethyl ether linkage. Conversely, the functional groups on the aromatic ring can be modified (e.g., reduction of the nitro group) using conditions that leave the BOC group intact, such as neutral catalytic hydrogenation.

| Deprotection Reagent | Typical Conditions | Selectivity Profile |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temp | Highly effective for BOC; ether linkage is stable. |

| Hydrogen Chloride (HCl) | In Ethyl Acetate or Dioxane | Common and effective; preserves the ether and nitro group. capes.gov.br |

| Iron(III) Catalysts | Catalytic amount in a suitable solvent | Offers a milder, catalytic alternative to strong acids. rsc.org |

| Thermal Deprotection | Continuous flow, high temperature (e.g., >170°C) | Can offer selectivity without acid catalysts, depending on the substrate. nih.gov |

Chemical Modifications of the 4-Nitrophenoxymethyl Moiety

The 4-nitrophenoxymethyl group offers multiple sites for chemical transformation, including the nitro group, the ether linkage, and the aromatic ring itself.

Reactions of the Nitro Group (e.g., Reduction to Amine)

The reduction of the aromatic nitro group to a primary amine is one of the most valuable transformations for this compound, yielding 1-BOC-3-(4-aminophenoxymethyl)azetidine. This reaction converts the strongly electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, which can be used for subsequent functionalization, such as amide bond formation or diazotization.

A variety of methods are available for the reduction of aryl nitro compounds. wikipedia.org Catalytic hydrogenation is a highly efficient and clean method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.orgresearchgate.net These conditions are typically mild and chemoselective, leaving the BOC protecting group and the ether linkage unaffected. researchgate.netscielo.org.mx Alternative reducing systems include metals in acidic media (e.g., iron, tin, or zinc in HCl) or metal salts like tin(II) chloride. wikipedia.org The choice of reagent can be critical to avoid unwanted side reactions, as some metal hydrides can lead to the formation of azo compounds instead of the desired amine. wikipedia.org

| Reducing System | Typical Conditions | Key Features |

|---|---|---|

| H₂, Palladium on Carbon (Pd/C) | Methanol or Ethanol, Room Temp, 1-4 atm H₂ | High yield, clean, chemoselective for nitro group over BOC/ether. researchgate.net |

| Iron powder / HCl or NH₄Cl | Ethanol/Water, Reflux | Classical, cost-effective method. |

| Tin(II) Chloride (SnCl₂) | Ethanol or Ethyl Acetate, Reflux | Effective method for selective nitro reduction. wikipedia.org |

| Sodium Borohydride (NaBH₄) / Catalyst | Requires a catalyst (e.g., Ni(PPh₃)₄) as NaBH₄ alone is ineffective. jsynthchem.com | Offers mild reaction conditions. jsynthchem.com |

Alterations of the Ether Linkage (e.g., Cleavage, Transetherification)

The aryl ether bond in the 4-nitrophenoxymethyl moiety is generally stable and resistant to cleavage under many reaction conditions, including those used for BOC deprotection and nitro group reduction. This stability is a significant advantage for using the compound as a scaffold.

However, cleavage can be achieved under specific, often harsh, conditions. Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures can cleave aryl ethers, though these conditions would also remove the BOC group. A more targeted approach involves hydrogenolysis. While the benzyl (B1604629) ether C-O bond is readily cleaved by catalytic hydrogenation, the aryl ether C-O bond is much stronger. Nonetheless, certain catalyst systems, such as palladium or nickel under forcing conditions (high pressure and temperature), can effect its cleavage. researchgate.net

Transetherification, the exchange of the alkoxy group, is not a common reaction for simple aryl ethers under mild conditions. google.com Such transformations typically require nucleophilic aromatic substitution (SNAr) conditions if the ring is sufficiently activated, or metal-catalyzed processes. Given the stability of this particular ether linkage, its cleavage or modification is less common than transformations of the nitro or BOC groups.

Functionalization of the Aromatic Ring (e.g., Halogenation, Electrophilic Aromatic Substitution)

Electrophilic aromatic substitution (SEAr) on the phenyl ring of this compound is governed by the directing effects of the two existing substituents: the alkoxy group (-OCH₂R) and the nitro group (-NO₂). wikipedia.orgnumberanalytics.com

Alkoxy Group: This is an activating, ortho, para-directing group.

Nitro Group: This is a strongly deactivating, meta-directing group. numberanalytics.com

The positions ortho to the activating alkoxy group (C3 and C5) are the same positions that are meta to the deactivating nitro group. This alignment means that both groups direct incoming electrophiles to the same carbons. However, the nitro group is one of the most powerful deactivating groups, making the entire ring highly electron-deficient and resistant to electrophilic attack. youtube.commasterorganicchemistry.com Reactions like Friedel-Crafts alkylation or acylation are generally not feasible.

Applications As a Key Intermediate in Complex Chemical Synthesis

Role in the Construction of Diversely Functionalized Azetidine (B1206935) Derivatives

The structure of 1-BOC-3-(4-nitrophenoxymethyl)azetidine is primed for creating a variety of functionalized azetidines. The key to its utility lies in the selective manipulation of its functional groups. The tert-butoxycarbonyl (BOC) group provides a stable, yet easily removable, protection for the azetidine nitrogen. This allows for reactions at other sites of the molecule without affecting the nitrogen atom. Once other desired modifications are complete, the BOC group can be cleaved under acidic conditions, and the liberated secondary amine can then be subjected to a wide range of functionalization reactions, such as alkylation, acylation, and arylation.

Another major point of diversification is the nitro group on the phenyl ring. The aromatic nitro group is a classic precursor to an amino group via reduction. This transformation opens up a vast number of subsequent chemical reactions. The resulting aniline (B41778) derivative can be diazotized, acylated, or used in coupling reactions to introduce further complexity.

The ether linkage itself can also be a site of reaction, although it is generally more stable. Under specific conditions, this bond can be cleaved to yield 3-hydroxymethylazetidine derivatives, which are themselves useful building blocks for further synthesis. The combination of these reactive sites allows chemists to use this compound as a scaffold to systematically introduce different functional groups, leading to a library of diversely substituted azetidines. These derivatives are sought after in medicinal chemistry and materials science due to the desirable properties imparted by the rigid azetidine core. researchgate.netresearchgate.net

Contribution to the Synthesis of Advanced Organic Building Blocks

Chemical "building blocks" are relatively simple molecules that can be combined in a modular fashion to create more complex structures, a key strategy in fields like drug discovery. this compound is an excellent example of a precursor to more advanced organic building blocks. The nitro group is a particularly versatile functional group for this purpose. frontiersin.org

By reducing the nitro group to an amine, the molecule is transformed into a new building block, 1-BOC-3-(4-aminophenoxymethyl)azetidine. This new molecule possesses a nucleophilic amino group ready for a host of coupling chemistries, such as amide bond formation or participation in palladium-catalyzed cross-coupling reactions. This allows for the attachment of a wide range of other molecular fragments, effectively creating a new generation of more complex building blocks.

For instance, the derived aminophenoxy-azetidine can be coupled with various carboxylic acids to generate a library of amides. Alternatively, it can be used in Suzuki or Buchwald-Hartwig couplings to form biaryl or N-aryl linkages, respectively. These new, more elaborate molecules, still containing the core azetidine scaffold, are considered "advanced" building blocks because they offer more structural diversity and complexity for the next stage of synthesis, such as in the development of libraries of compounds for biological screening. The transformation of the nitro group is a key step, as nitroarenes are well-established intermediates for creating aniline derivatives which are, in turn, crucial for designing original materials. mdpi.com

Table 1: Transformation of this compound into Advanced Building Blocks

| Starting Material | Reaction | Resulting Building Block | Potential Subsequent Reactions |

|---|---|---|---|

| This compound | Nitro group reduction (e.g., using H₂, Pd/C) | 1-BOC-3-(4-aminophenoxymethyl)azetidine | Amide coupling, Sulfonamide formation, Reductive amination, Diazotization |

| This compound | BOC deprotection (e.g., using TFA) | 3-(4-Nitrophenoxymethyl)azetidine | N-alkylation, N-acylation, N-arylation |

| This compound | Ether cleavage (e.g., using BBr₃) | 1-BOC-3-(hydroxymethyl)azetidine | Oxidation to aldehyde/acid, Esterification, Etherification |

Utilization in the Preparation of Diverse Heterocyclic and Spirocyclic Scaffolds

The strained four-membered ring of azetidine makes it a useful starting point for constructing more complex ring systems, including other heterocyclic and spirocyclic frameworks. researchgate.netnih.gov While direct use of this compound is less documented, its core precursor, 1-BOC-3-azetidinone, is widely used for this purpose. nih.govnih.gov The principles of these reactions are directly applicable.

1-BOC-3-azetidinone can undergo reactions at the ketone position to build spirocyclic systems. For example, reaction with a Grignard reagent like homoallyl magnesium bromide can introduce a side chain that, upon subsequent epoxidation and intramolecular cyclization, forms a spirocyclic tetrahydrofuran (B95107) (THF) attached to the azetidine ring. nih.gov This creates a spiro-THF-azetidine scaffold, a novel three-dimensional structure. nih.gov

Furthermore, azetidine derivatives can be incorporated into larger heterocyclic systems. The nitrogen atom, after deprotection, can act as a nucleophile in reactions that form larger rings. For example, N-alkylation with a bifunctional electrophile could lead to the formation of fused or bridged bicyclic systems. The development of methods to synthesize oxazaspiro[3.3]heptanones highlights the utility of azetidin-3-ones in creating novel spirocyclic systems containing more than one type of heterocycle. nih.gov These complex scaffolds are of great interest in medicinal chemistry as they allow for the exploration of new regions of chemical space. nih.govnih.gov

Table 2: Synthesis of Complex Scaffolds from Azetidine Precursors

| Azetidine Precursor | Reagents | Resulting Scaffold | Reference |

|---|

Potential in Supramolecular Chemistry and Materials Science as a Structural Motif

The rigid and defined three-dimensional structure of the azetidine ring makes it an attractive motif for applications in supramolecular chemistry and materials science. researchgate.netresearchgate.net While flexible long-chain molecules can adopt many conformations, the puckered, strained ring of azetidine provides a conformationally restricted scaffold. researchgate.net This rigidity is advantageous when designing molecules that are intended to assemble in a predictable manner.

After modification, for example by reducing the nitro group to an amine and deprotecting the nitrogen, the resulting 3-(4-aminophenoxymethyl)azetidine would possess multiple hydrogen bonding sites (the two N-H protons of the aniline and the N-H proton of the azetidine). These sites can direct the self-assembly of molecules into larger, ordered structures such as sheets or helices, which are fundamental to supramolecular chemistry.

In materials science, azetidine derivatives can be incorporated into polymers. researchgate.net The polymerization can occur through ring-opening of the azetidine, or by creating polymers with pendant azetidine groups. These polymers can have unique physical properties due to the inclusion of the strained ring. For example, incorporating the this compound moiety into a polymer backbone (after suitable functionalization) could lead to materials with specific optical or electronic properties, influenced by the nitrophenyl groups. The ability to create well-defined structures makes azetidine-based motifs valuable for designing functional materials.

Precursor to Chiral Templates and Catalysts

Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, often relies on chiral catalysts or templates. Azetidine derivatives, when prepared in an enantiomerically pure form, are excellent candidates for these roles. researchgate.net The synthesis of chiral, non-racemic azetidines can be achieved from chiral starting materials like amino acids. nih.gov

A chiral azetidine derivative, such as an optically active β-amino alcohol derived from (S)-azetidine-2-carboxylic acid, can act as a chiral ligand for a metal catalyst. researchgate.net For example, such ligands have been successfully used to catalyze the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with high optical purity. researchgate.net The rigid C2-symmetric structure of some 2,4-disubstituted azetidine derivatives makes them particularly effective ligands, sometimes outperforming the more common pyrrolidine-based ligands. researchgate.net

By starting with a chiral version of an azetidine building block, one could synthesize an enantiomerically pure form of this compound. This chiral molecule could then serve as a template, where its inherent chirality directs the stereochemical outcome of subsequent reactions on an attached substrate. Alternatively, it could be elaborated into a more complex chiral catalyst for use in a variety of asymmetric transformations, highlighting the importance of azetidines in the synthesis of enantiomerically pure compounds. researchgate.net

Advanced Spectroscopic Characterization and Mechanistic Elucidation of Reactions

Comprehensive Structural Elucidation Using High-Resolution Spectroscopic Techniques (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

The precise structure of 1-BOC-3-(4-nitrophenoxymethyl)azetidine is unequivocally confirmed through the application of high-resolution spectroscopic methods. While a specific high-resolution spectrum for this exact compound is not publicly available in the referenced literature, the expected data can be inferred from foundational knowledge of its constituent functional groups and related structures like 1-Boc-3-azetidinone and 1-Boc-3-(aminomethyl)azetidine.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis would provide the high-accuracy mass-to-charge ratio, confirming the elemental composition (C₁₅H₂₀N₂O₅). The expected exact mass would be calculated and compared against the measured value, with a minimal margin of error (typically < 5 ppm) serving as definitive proof of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are critical for mapping the connectivity of the molecule.

¹H NMR: The proton NMR spectrum would display distinct signals for each unique proton environment. The tert-butyl (BOC) group would present a characteristic singlet at approximately 1.4 ppm. The protons on the azetidine (B1206935) ring would appear as a set of multiplets between 3.0 and 4.5 ppm. The methoxy (B1213986) bridge protons (-CH₂-O-) would likely be a doublet, and the aromatic protons of the 4-nitrophenyl group would show a typical AA'BB' splitting pattern with two doublets in the downfield region (around 7.0-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group.

¹³C NMR: The carbon spectrum would complement the proton data. The quaternary carbon of the BOC group would appear around 80 ppm, and its methyl carbons near 28 ppm. The azetidine ring carbons would resonate in the 40-60 ppm range. The carbon of the methoxy linker would be found further downfield, typically around 70 ppm. The aromatic carbons would show distinct signals, with the carbon bearing the nitro group being the most deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for the functional groups present in the molecule.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| BOC (C(CH₃)₃) | 1.4 (s, 9H) | ~28.4 (3C) |

| BOC (C (CH₃)₃) | - | ~80.0 |

| Azetidine CH | Multiplet | ~35-40 |

| Azetidine CH₂ | Multiplets | ~55-60 (2C) |

| -O-CH₂ -Azetidine | Doublet | ~70.0 |

| Aromatic CH (ortho to NO₂) | ~8.2 (d, 2H) | ~125.0 (2C) |

| Aromatic CH (meta to NO₂) | ~7.0 (d, 2H) | ~115.0 (2C) |

| Aromatic C (C-O) | - | ~163.0 |

| Aromatic C (C-NO₂) | - | ~142.0 |

Mechanistic Studies of Synthetic Transformations and Reactivity Profiles

The synthesis of this compound typically proceeds via a Williamson ether synthesis. This reaction involves the nucleophilic substitution (Sₙ2) of a leaving group on the azetidine precursor by the 4-nitrophenoxide ion.

A common route involves the reaction of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with a sulfonyl chloride (e.g., tosyl chloride) to convert the hydroxyl group into a better leaving group (tosylate). The resulting tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate is then treated with 4-nitrophenol (B140041) in the presence of a base such as potassium or cesium carbonate. The base deprotonates the phenol (B47542) to form the highly nucleophilic phenoxide, which attacks the electrophilic carbon of the CH₂-OTs group, displacing the tosylate and forming the ether linkage.

The reactivity of this compound is dominated by its key functional groups:

BOC Group Deprotection: The tert-butoxycarbonyl (BOC) protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid), yielding the secondary amine. This transformation is a gateway to further functionalization at the nitrogen atom.

Nitro Group Reduction: The nitro group is a versatile functional handle that can be reduced to an amine under various conditions, such as catalytic hydrogenation (H₂, Pd/C) or using reducing agents like tin(II) chloride. This yields an aniline (B41778) derivative, which can undergo a wide range of subsequent reactions (e.g., diazotization, acylation).

Ring-Opening Reactions: The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions under specific conditions, although it is more stable than an aziridine (B145994) ring. Nucleophilic attack at one of the ring carbons can lead to cleavage of a C-N bond, a reaction pathway that can be exploited in strain-release-driven syntheses.

Computational Chemistry Approaches for Reaction Pathway Prediction and Confirmation

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for understanding the structure and reactivity of azetidine derivatives. For this compound, computational models can be used to:

Predict Molecular Geometry: Calculations can determine the most stable conformation of the molecule, including the pucker of the four-membered ring and the orientation of the side chain. The azetidine ring is not planar, and the degree of puckering can influence its reactivity.

Analyze Reaction Mechanisms: DFT can be used to model the transition states of the synthetic and subsequent reactions. For the Sₙ2 synthesis, computational models can calculate the activation energy barrier for the displacement of the leaving group, confirming the feasibility of the pathway.

Predict Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies (IR). These predicted values can be compared with experimental data to aid in spectral assignment and confirm the structure.

Evaluate Reactivity: Computational models can predict frontier molecular orbital energies (HOMO-LUMO), which are key indicators of chemical reactivity. For instance, the model can predict whether a cycloaddition reaction is likely to occur and what the stereochemical outcome will be. Researchers have successfully used such models to prescreen compounds and predict which substrates will react to form azetidines, moving beyond a trial-and-error approach in the lab.

Table 2: Computationally Modeled Properties and Their Experimental Significance

| Computed Parameter | Significance |

|---|---|

| Ring Puckering Angle | Influences steric accessibility at reaction centers and overall molecular stability. |

| Transition State Energy | Predicts the kinetic favorability of a reaction pathway (e.g., Sₙ2 vs. elimination). |

| Frontier Orbital Energies (HOMO/LUMO) | Indicates susceptibility to nucleophilic or electrophilic attack and potential for participation in pericyclic reactions. |

| Calculated NMR Shifts | Aids in the assignment of complex experimental NMR spectra and confirms structural elucidation. |

Future Perspectives and Emerging Research Directions in Azetidine Chemistry

Development of Novel and Sustainable Synthetic Routes for Azetidine (B1206935) Derivatives

The synthesis of azetidine derivatives presents considerable challenges due to their intrinsic ring strain. medwinpublishers.commedwinpublishers.com However, recent years have seen remarkable progress in developing innovative and more sustainable synthetic methodologies. Traditional methods for constructing the azetidine ring often involve intramolecular cyclization reactions. magtech.com.cn Modern approaches are expanding upon these foundations, focusing on efficiency, atom economy, and the use of environmentally benign reagents and conditions.

Key areas of development include:

Cycloaddition Reactions: [2+2] photocycloaddition reactions, such as the aza Paternò-Büchi reaction, have emerged as a direct and powerful tool for azetidine synthesis. rsc.orgnih.gov Visible-light-mediated approaches, in particular, offer milder reaction conditions and overcome challenges associated with the excitation of imine precursors. nih.gov

C-H Functionalization: Direct C(sp³)–H functionalization of azetidines is a rapidly advancing area that allows for the introduction of various substituents onto the pre-formed ring. rsc.org Palladium-catalyzed C(sp³)–H amination and arylation reactions have demonstrated the feasibility of this strategy for creating complex azetidine structures. rsc.org

Strain-Release Homologation: The use of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) provides a novel pathway to substituted azetidines through strain-release functionalization. rsc.orgacs.org This method allows for the modular installation of diverse functional groups under mild conditions. acs.org

Catalytic Methods: The development of new catalytic systems, including those based on lanthanides and transition metals, is enabling more efficient and selective azetidine syntheses. frontiersin.org For instance, lanthanide triflates have been shown to catalyze the intramolecular regioselective aminolysis of epoxy amines to yield azetidines. frontiersin.org

These advancements are paving the way for the synthesis of a wider array of azetidine derivatives with greater structural complexity and diversity, which is crucial for exploring their full potential in various applications.

| Synthetic Strategy | Description | Key Advantages |

| [2+2] Photocycloaddition | Aza Paternò-Büchi reaction between imines and alkenes. | Direct formation of the azetidine ring, access to functionalized derivatives. nih.gov |

| C-H Functionalization | Direct introduction of functional groups onto the azetidine ring. | High atom economy, late-stage modification of complex molecules. rsc.org |

| Strain-Release Homologation | Ring-opening of azabicyclo[1.1.0]butanes (ABBs). | Modular synthesis, access to diverse substitution patterns. acs.org |

| Catalytic Aminolysis | Lanthanide-catalyzed intramolecular ring-opening of epoxides. | High yields, regioselectivity, tolerance of various functional groups. frontiersin.org |

Exploration of New Chemical Transformations for Diverse Derivatizations and Complex Architectures

Beyond the synthesis of the core azetidine ring, a significant research focus is on the development of novel chemical transformations to further functionalize and elaborate these scaffolds. The unique reactivity of the strained four-membered ring allows for a variety of chemical manipulations that are not readily accessible with other saturated heterocycles. rsc.org

Emerging areas of exploration include:

Ring-Opening Reactions: The inherent ring strain of azetidines can be harnessed to drive ring-opening reactions with a range of nucleophiles, providing access to 1,3-amino functionalized acyclic compounds. This strategy is valuable for the synthesis of complex amines and amino alcohols.

Cross-Coupling Reactions: The application of modern cross-coupling methodologies to azetidine derivatives is expanding the scope of accessible structures. This includes the coupling of azetidinyl organometallics or halo-azetidines with various partners to introduce aryl, alkyl, and other functional groups.

Multicomponent Reactions: The design of multicomponent reactions that incorporate azetidine building blocks is a promising strategy for rapidly generating molecular complexity from simple starting materials. These reactions offer a high degree of convergence and efficiency.

Synthesis of Fused, Bridged, and Spirocyclic Systems: The azetidine ring serves as a versatile template for the construction of more complex, three-dimensional architectures. nih.govnih.gov Research is focused on developing synthetic routes to azetidine-containing fused, bridged, and spirocyclic scaffolds, which are of great interest in drug discovery for exploring new chemical space. nih.govnih.gov

The ability to perform a wide range of chemical transformations on the azetidine scaffold is critical for creating libraries of diverse compounds for biological screening and materials science applications.

Integration into Automated and Flow Chemistry Methodologies

The integration of automated synthesis and flow chemistry techniques is revolutionizing the way chemical research and development is conducted. These technologies offer significant advantages in terms of reproducibility, scalability, safety, and the ability to explore a large number of reaction conditions in a short period. acs.org The application of these methodologies to azetidine chemistry is a key area of future development.

Key aspects of this integration include:

Continuous Flow Synthesis: Flow chemistry enables the safe and efficient synthesis of azetidine derivatives, even for reactions that are difficult to control in traditional batch processes. nih.govresearchgate.net This is particularly relevant for handling reactive intermediates and for reactions requiring precise control over temperature and reaction time. acs.org For example, the generation and functionalization of lithiated azetidines and azetines have been successfully demonstrated under continuous flow conditions. nih.gov

Automated Library Synthesis: Automated platforms can be used to synthesize large libraries of azetidine derivatives for high-throughput screening. This allows for the rapid exploration of structure-activity relationships (SAR) and the identification of lead compounds with desired properties.

Sustainable Processes: Flow chemistry often allows for the use of more environmentally friendly solvents and reagents, contributing to the development of more sustainable synthetic processes for azetidine derivatives. nih.gov

The adoption of automated and flow chemistry methodologies is expected to accelerate the discovery and development of new azetidine-based molecules with applications in medicine and materials science.

| Technology | Application in Azetidine Chemistry | Benefits |

| Continuous Flow | Synthesis of azetidines and their precursors. | Improved safety, scalability, and control over reaction parameters. acs.orgnih.gov |

| Automated Synthesis | High-throughput synthesis of compound libraries. | Rapid exploration of chemical space and structure-activity relationships. |

| Telescoped Reactions | Multi-step synthesis in a single continuous process. | Increased efficiency, reduced waste. researchgate.net |

Design of Next-Generation Chemical Scaffolds Featuring Azetidine Units

The unique structural and physicochemical properties of the azetidine ring make it an attractive building block for the design of next-generation chemical scaffolds. researchgate.net medicinal chemists are increasingly incorporating azetidine moieties into drug candidates to improve properties such as metabolic stability, solubility, and target-binding affinity. researchgate.net

Future design strategies are likely to focus on:

Bioisosteric Replacements: The azetidine ring can serve as a bioisostere for other cyclic and acyclic fragments in known bioactive molecules. This can lead to improved pharmacokinetic profiles and novel intellectual property.

Conformationally Constrained Scaffolds: The rigid nature of the azetidine ring can be used to lock molecules into specific conformations, which can enhance their binding to biological targets. This is particularly relevant for the design of potent and selective inhibitors of enzymes and receptors.

Novel 3D Architectures: The development of synthetic methods to create complex, three-dimensional scaffolds containing one or more azetidine rings is a major goal. nih.gov These scaffolds can provide access to unexplored regions of chemical space and lead to the discovery of compounds with novel biological activities. nih.gov

Azetidines in Materials Science: The incorporation of azetidine units into polymers and other materials can impart unique properties. The ring strain and polarity of the azetidine moiety can influence the physical and chemical properties of these materials.

The rational design of novel chemical scaffolds based on the azetidine ring will continue to be a major driver of innovation in both medicinal chemistry and materials science.

Q & A

Q. What are the optimal synthetic strategies for preparing 1-BOC-3-(4-nitrophenoxymethyl)azetidine, and what challenges arise during its synthesis?

The synthesis of this compound can leverage methodologies developed for azetidine precursors. Key steps include functionalization of the azetidine core via regioselective hydroamination or glycosylation, followed by coupling reactions such as the Julia–Kocienski olefination to attach the 4-nitrophenoxymethyl side chain . Challenges include maintaining stereochemical control during ring formation and avoiding side reactions from the nitro group’s electron-withdrawing effects. Scalable one-pot reactions are recommended to reduce isolation steps and improve efficiency .

Q. How should storage conditions be optimized to preserve the stability of this compound?

Storage at 2–8°C is advised for related BOC-protected azetidines to prevent degradation of the tert-butoxycarbonyl (BOC) group . However, derivatives with reactive substituents (e.g., nitro groups) may require additional precautions, such as desiccation or inert atmosphere storage, to mitigate hydrolysis or oxidation. Stability studies using accelerated degradation conditions (e.g., elevated temperature, humidity) are critical to validate storage protocols .

Q. What initial biological screening approaches are suitable for assessing this compound’s bioactivity?

Begin with antimicrobial susceptibility testing (e.g., minimum inhibitory concentration assays) against pathogens like Mycobacterium tuberculosis, as azetidine derivatives have shown potent activity against mycobacterial cell wall biosynthesis . Pair this with cytotoxicity assays on mammalian cell lines to evaluate selectivity. Transcriptomic profiling (RNA-seq) can identify downstream targets and modes of action .

Advanced Research Questions

Q. How does the 4-nitrophenoxymethyl substituent influence structure-activity relationships (SAR) in azetidine-based therapeutics?

The nitro group enhances electrophilicity, potentially improving interactions with biological targets (e.g., enzymes involved in mycolate assembly in M. tuberculosis ). However, it may also increase metabolic instability. Comparative SAR studies with halogenated or methylated analogs can clarify the balance between potency and pharmacokinetic properties . Computational docking simulations are recommended to predict binding affinities and guide substituent optimization.

Q. What strategies mitigate metabolic instability caused by oxidation of the azetidine ring?

Metabolic soft spot analysis using hepatic microsomes identifies oxidation at the benzylic position as a primary degradation pathway . Blocking this site with fluorine substituents or methyl groups reduces clearance but may compromise potency. Fluorination via DAST (diethylaminosulfur trifluoride) is a viable strategy, though analogs with geminal substituents at the 3-position often show reduced efficacy . Alternative approaches include spirocyclic modifications or deuterium incorporation to slow oxidative metabolism.

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Chiral phosphoric acid catalysts enable enantioselective desymmetrization of azetidine precursors. Computational modeling (e.g., DFT studies) reveals that activation via the thione tautomer of the catalyst yields the lowest activation energy for asymmetric induction . System optimization should focus on adamantyl-based catalysts (e.g., System A in Sun’s studies) to enhance stereochemical control .

Q. What methodologies validate the compound’s blood-brain barrier (BBB) permeability for CNS-targeted applications?

Azetidine scaffolds are prioritized in BBB-penetrant libraries due to their structural similarity to neurotransmitters . Use in vitro models (e.g., PAMPA-BBB or MDCK-MDR1 assays) to measure permeability. In vivo positron emission tomography (PET) with radiolabeled analogs provides direct evidence of brain uptake. Substituent modifications (e.g., reducing molecular weight <400 Da) further enhance BBB penetration .

Q. How can contradictory data on biological activity be resolved in SAR studies?

Contradictions often arise from differences in assay conditions (e.g., pH, serum protein binding) or off-target effects. Employ orthogonal assays (e.g., thermal shift assays for target engagement) and control for metabolic interference (e.g., CYP450 inhibition screens) . Meta-analysis of transcriptomic and proteomic datasets can identify confounding pathways .

Methodological Guidelines

- Synthetic Optimization : Prioritize one-pot reactions and regioselective catalysts to streamline synthesis .

- Metabolic Profiling : Use rat hepatic microsomes and LC-HRMS to identify degradation products .

- Storage Validation : Conduct accelerated stability studies (40°C/75% RH) over 4–6 weeks to establish shelf-life .

- Stereochemical Analysis : Combine chiral HPLC with circular dichroism (CD) spectroscopy to confirm enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.